molecular formula C19H22N4O2 B7045491 Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate

Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate

Cat. No.: B7045491
M. Wt: 338.4 g/mol
InChI Key: USEFGNQEWQHACW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine ring, and a spirocyclic system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Spirocyclic System Formation: The spirocyclic system is often introduced via a cyclization reaction, which may involve the use of catalysts or specific reaction conditions to ensure the correct formation of the spiro center.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.

    Esterification: The final step often involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: This compound shares a similar pyrimidine and pyridine structure but lacks the spirocyclic system.

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Another compound with a pyrimidine ring, but with different substituents and a different overall structure.

Uniqueness

Ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate is unique due to its spirocyclic system, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 4-methyl-2-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-25-17(24)15-11-21-18(22-13(15)2)23-12-19(7-5-8-19)16(23)14-6-4-9-20-10-14/h4,6,9-11,16H,3,5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFGNQEWQHACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CC3(C2C4=CN=CC=C4)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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